6-(Benzyloxy)-1H-indazole 6-(Benzyloxy)-1H-indazole
Brand Name: Vulcanchem
CAS No.: 874668-62-9
VCID: VC2449315
InChI: InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16)
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

6-(Benzyloxy)-1H-indazole

CAS No.: 874668-62-9

Cat. No.: VC2449315

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

6-(Benzyloxy)-1H-indazole - 874668-62-9

Specification

CAS No. 874668-62-9
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name 6-phenylmethoxy-1H-indazole
Standard InChI InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16)
Standard InChI Key PMKBUGNQHOFKQS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3

Introduction

Structural Characteristics

Molecular Identity

6-(Benzyloxy)-1H-indazole is characterized by its unique structural features that combine an indazole core with a benzyloxy substituent. The compound has a molecular formula of C₁₄H₁₂N₂O, indicating the presence of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This structure consists of an indazole scaffold with a benzyloxy group attached at the 6-position, creating a distinctive chemical entity with specific physical and chemical properties.

Structural Representation

The structure of 6-(Benzyloxy)-1H-indazole can be represented using various chemical notations. Its SMILES (Simplified Molecular Input Line Entry System) notation is C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3, which provides a linear representation of its molecular structure . The InChI (International Chemical Identifier) for this compound is InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16) . These notations serve as standardized methods for describing the chemical structure of 6-(Benzyloxy)-1H-indazole in a machine-readable format.

Structural Features

The indazole core of 6-(Benzyloxy)-1H-indazole consists of a pyrazole ring (a five-membered ring containing two adjacent nitrogen atoms) fused to a benzene ring. The 1H designation indicates that the hydrogen is attached to one of the nitrogen atoms in the pyrazole ring. The benzyloxy group (C₆H₅CH₂O-) is attached to the 6-position of the indazole, introducing an ether linkage that connects the indazole scaffold to a benzyl group. This structural arrangement contributes to the compound's chemical reactivity and potential biological activity.

Physical and Chemical Properties

Molecular Parameters

6-(Benzyloxy)-1H-indazole has a molecular weight of 224.09 g/mol, as calculated based on its molecular formula C₁₄H₁₂N₂O . This relatively moderate molecular weight makes it potentially suitable for various applications in medicinal chemistry, as it adheres to Lipinski's Rule of Five for drug-like molecules, which suggests that compounds with molecular weights under 500 g/mol often have more favorable pharmacokinetic properties.

Spectroscopic Properties

The mass spectrometry characteristics of 6-(Benzyloxy)-1H-indazole reveal valuable insights for analytical identification. The compound exhibits distinctive mass-to-charge ratios (m/z) depending on the ionization mode. In positive ion mode, the [M+H]+ adduct appears at m/z 225.10224 with a predicted collision cross-section (CCS) of 148.9 Ų . The [M+Na]+ adduct is observed at m/z 247.08418 with a CCS of 164.6 Ų . These spectroscopic parameters provide crucial reference data for analytical identification and structural confirmation of the compound.

Predicted Collision Cross Sections

Table 1: Predicted Collision Cross Sections for 6-(Benzyloxy)-1H-indazole Adducts in Mass Spectrometry

Adductm/zPredicted CCS (Ų)
[M+H]+225.10224148.9
[M+Na]+247.08418164.6
[M+NH₄]+242.12878158.0
[M+K]+263.05812157.9
[M-H]-223.08768152.8
[M+Na-2H]-245.06963158.8
[M]+224.09441152.3
[M]-224.09551152.3

Synthesis and Related Compounds

General Synthetic Approaches

While the search results don't provide specific synthetic routes for 6-(Benzyloxy)-1H-indazole, insights can be drawn from the synthesis of structurally related indazole compounds. Indazole derivatives are commonly synthesized through cyclization reactions involving appropriately substituted precursors. One potential approach involves the benzylation of 6-hydroxy-1H-indazole using benzyl bromide or benzyl chloride under basic conditions.

Similar indazole derivatives have been synthesized using copper-catalyzed reactions for N-N bond formation, as indicated in the literature. For instance, a Cu(OAc)₂-catalyzed method has been reported for the synthesis of 1H-indazoles . This approach could potentially be adapted for the synthesis of 6-(Benzyloxy)-1H-indazole with appropriate modifications to the reaction conditions and starting materials.

Related Indazole Derivatives

Several structurally related indazole compounds have been documented in the literature. For example, 5-(Benzyloxy)-6-methyl-1H-indazole (CID 71427109) shares structural similarities with 6-(Benzyloxy)-1H-indazole, featuring a benzyloxy group at the 5-position instead of the 6-position, and additionally incorporating a methyl group at the 6-position . This compound has a molecular formula of C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol .

The structural similarities between these compounds suggest that they may share certain chemical properties and potentially similar synthetic approaches. Understanding the relationship between 6-(Benzyloxy)-1H-indazole and its structural analogs provides valuable context for research on this class of compounds.

Analytical Methods and Identification

Mass Spectrometry

Mass spectrometry serves as a primary analytical technique for the identification and characterization of 6-(Benzyloxy)-1H-indazole. The compound exhibits characteristic fragmentation patterns and adduct formations that can be used for its detection and quantification. As shown in Table 1, the compound forms various adducts in both positive and negative ionization modes, each with distinctive m/z values and collision cross-sections .

The predicted collision cross-section (CCS) values provide additional parameters for compound identification, especially in ion mobility spectrometry coupled with mass spectrometry (IMS-MS). These values represent the effective area of the molecule as it travels through a buffer gas under the influence of an electric field, offering insights into its three-dimensional structure and conformational properties.

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